molecular formula C21H24D5NO2 B1163937 UR-144 N-(5-hydroxypentyl) metabolite-d5

UR-144 N-(5-hydroxypentyl) metabolite-d5

Cat. No.: B1163937
M. Wt: 332.5
InChI Key: AFWBYMXUEMOBRP-OAWGXGCBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

UR-144 N-(5-hydroxypentyl) metabolite-d5 contains five deuterium atoms at the 2, 4, 5, 6, and 7 positions. It is intended for use as an internal standard for the quantification of UR-144 N-(5-hydroxypentyl) metabolite by GC- or LC-mass spectrometry (MS). UR-144 is a potent synthetic cannabinoid (CB) that preferentially binds the peripheral CB2 receptor (Ki = 1.8 nM) over the central CB1 receptor (K i = 150 nM). UR-144 N-(5-hydroxypentyl) metabolite is an expected phase I metabolite of UR-144, based on the metabolism of similar cannabimimetics. This metabolite should be detectable in either serum or urine. The physiological and toxicological properties of this compound have not been tested. This product is intended for forensic and research applications.

Scientific Research Applications

Metabolite Analysis in Hair

Park et al. (2014) developed a quantitative method to analyze UR-144 and its metabolites, including UR-144 N-(5-hydroxypentyl), in hair using liquid chromatography with ESI-MS/MS. This study highlighted the importance of identifying metabolites in hair for proof of synthetic cannabinoids use, as it can exclude the possibility of passive smoke exposure (Park et al., 2014).

Forensic Toxicology

In another study by Park et al. (2015), the detection of UR-144 and its metabolites in hair was again emphasized, providing crucial evidence in forensic toxicology for the use of synthetic cannabinoids (Park et al., 2015).

Detection in Urine

Grigoryev et al. (2013) explored the detection of UR-144 and its major pyrolysis product in urine, identifying several phase I metabolites. This study is significant for understanding the metabolism and detection of UR-144 in biological fluids, which is vital for clinical and forensic investigations (Grigoryev et al., 2013).

Structural Elucidation of Metabolites

Watanabe et al. (2018) characterized several metabolites of UR-144 using nuclear magnetic resonance (NMR) spectroscopy. This study provides detailed insights into the structural aspects of UR-144 metabolites, aiding in the understanding of its metabolism (Watanabe et al., 2018).

Properties

Molecular Formula

C21H24D5NO2

Molecular Weight

332.5

InChI

InChI=1S/C21H29NO2/c1-20(2)19(21(20,3)4)18(24)16-14-22(12-8-5-9-13-23)17-11-7-6-10-15(16)17/h6-7,10-11,14,19,23H,5,8-9,12-13H2,1-4H3/i6D,7D,10D,11D,14D

InChI Key

AFWBYMXUEMOBRP-OAWGXGCBSA-N

SMILES

O=C(C1C(C)(C)C1(C)C)C2=C([2H])N(CCCCCO)C3=C2C([2H])=C([2H])C([2H])=C3[2H]

Synonyms

XLR11 N-(5-hydroxypentyl) metabolite-d5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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UR-144 N-(5-hydroxypentyl) metabolite-d5
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